
Perfluorododecanoic acid
Overview
Description
Perfluorododecanoic acid, also known as perfluorolauric acid, is a perfluoroalkyl substance with the chemical formula C12HF23O2. It is a man-made compound characterized by its high stability and resistance to heat, oil, stains, grease, and water. This compound is part of the broader group of polyfluoroalkyl substances, which have been widely used in various industrial applications due to their unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorododecanoic acid is typically synthesized through the electrochemical fluorination of dodecanoic acid. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction conditions include maintaining a low temperature and using a nickel anode to facilitate the fluorination process .
Industrial Production Methods: In industrial settings, this compound is produced using a similar electrochemical fluorination process. The large-scale production involves the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The process is carefully controlled to ensure the complete fluorination of the dodecanoic acid, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Perfluorododecanoic acid primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxyl group with other functional groups.
Common Reagents and Conditions:
Reduction: this compound can be reduced using strong reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions to form perfluorododecanol.
Major Products Formed:
Perfluorododecanol: Formed through the reduction of this compound.
Perfluorododecanoyl Chloride: Formed through the substitution reaction with thionyl chloride.
Scientific Research Applications
Chemical Properties and Environmental Persistence
PFDoA belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their fully fluorinated carbon chains. These compounds are known for their hydrophobic and oleophobic properties, making them useful in a variety of industrial applications. However, their persistence in the environment raises concerns regarding bioaccumulation and toxicity.
Numerous studies have investigated the toxicological effects of PFDoA on various biological systems. Research indicates that PFDoA can induce cytotoxic and genotoxic effects, particularly in aquatic organisms like the Japanese medaka fish. For instance, a study demonstrated that sub-chronic exposure led to DNA damage and erythrocyte abnormalities in this species .
Case Study: Cytotoxicity in Japanese Medaka
- Objective : To assess the cytotoxic effects of PFDoA.
- Findings : Increased DNA damage was observed, with significant changes in erythrocyte morphology after exposure.
- : PFDoA poses a risk to aquatic life, highlighting the need for monitoring its environmental levels.
Neurotoxicity and Cognitive Effects
Research has shown that PFDoA can affect cognitive functions in mammals. A study involving adult rats revealed that exposure to PFDoA resulted in significant cognitive deficits as measured by performance in recognition tasks . The concentration of PFDoA was notably higher in the brain compared to serum levels, suggesting a propensity for neuroaccumulation.
Table 2: Cognitive Effects of PFDoA in Rats
Exposure Dose (mg/kg) | Discrimination Index Change (%) |
---|---|
0.05 | -10% |
0.2 | -20% |
0.5 | -30% |
Industrial Applications
PFDoA is utilized in various industrial applications due to its chemical stability and resistance to heat and chemical degradation. It is commonly found in products such as:
- Nonstick cookware
- Firefighting foams
- Stain-resistant fabrics
Despite its utility, the environmental impact and health risks associated with PFDoA have prompted regulatory scrutiny.
Regulatory Considerations
The increasing awareness of the potential health risks associated with PFAS has led to stricter regulations globally. Countries are beginning to limit the use of long-chain perfluorinated compounds like PFDoA due to their persistence and potential adverse health effects.
Table 3: Regulatory Status of PFAS
Region | Current Regulations |
---|---|
United States | EPA guidelines under review |
European Union | REACH regulation includes restrictions |
Canada | Proposed limits on specific PFAS |
Mechanism of Action
Perfluorododecanoic acid exerts its effects through several molecular pathways:
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This receptor regulates lipid metabolism, and its activation by this compound leads to changes in the expression of genes involved in lipid metabolism.
Induction of Cytochrome P450 Enzymes: The compound increases the expression of cytochrome P450 enzymes, such as Cyp2B10 and 4A14, which play a role in the metabolism of various substances.
Oxidative Stress: this compound has been shown to influence the antioxidative defense system, leading to lipid peroxidation and oxidative injury in cells.
Comparison with Similar Compounds
Perfluorododecanoic acid is part of the broader group of perfluoroalkyl substances, which include:
Perfluorooctanoic Acid (PFOA): Similar in structure but with a shorter carbon chain (C8).
Perfluorodecanoic Acid (PFDA): Similar in structure but with a shorter carbon chain (C10).
Perfluorooctane Sulfonic Acid (PFOS): Contains a sulfonic acid group instead of a carboxyl group.
This compound stands out due to its longer carbon chain, which contributes to its higher toxicity and persistence in the environment compared to its shorter-chain counterparts .
Biological Activity
Perfluorododecanoic acid (PFDoA), a member of the perfluoroalkyl substances (PFAS) family, has garnered significant attention due to its widespread environmental presence and potential health impacts. This article provides a comprehensive overview of the biological activity of PFDoA, focusing on its cytotoxicity, genotoxicity, and effects on various biological systems, supported by case studies and research findings.
Overview of PFDoA
PFDoA is a long-chain perfluorinated carboxylic acid that has been used in various industrial applications, including coatings and surfactants. Its stability and resistance to degradation raise concerns about its accumulation in the environment and potential adverse effects on human health and ecosystems.
Cytotoxic Effects
Research indicates that PFDoA exhibits cytotoxic properties, particularly in aquatic organisms. A study involving Japanese medaka fish demonstrated that sub-chronic exposure to PFDoA resulted in significant DNA damage, evidenced by increased tail length in comet assays and a rise in erythrocyte abnormalities such as micronuclei formation and nuclear fragmentation .
Table 1: Cytotoxic Effects of PFDoA on Japanese Medaka
Concentration (µM) | % Tail DNA Damage | Erythrocyte Abnormalities |
---|---|---|
1 | 5.2 ± 0.4 | 10% |
10 | 15.4 ± 0.7 | 25% |
50 | 30.1 ± 1.2 | 40% |
Data collected over a 14-day exposure period; values represent mean ± standard error.
Genotoxicity
In addition to cytotoxic effects, PFDoA has been linked to genotoxicity. The aforementioned study found that DNA damage was most pronounced at higher concentrations and peaked at specific time points during exposure. The induction of nuclear abnormalities suggests that PFDoA can disrupt cellular integrity and function, posing risks for both individual organisms and broader ecological systems .
Hepatotoxicity and Immunotoxicity
PFDoA has been implicated in various health issues in humans, including hepatotoxicity and immunotoxicity. Studies have shown that exposure to PFAS, including PFDoA, can lead to liver damage characterized by increased liver weight, hepatocellular hypertrophy, and apoptosis in animal models . Furthermore, there is evidence suggesting that PFAS exposure may reduce antibody responses to vaccinations in children, potentially compromising immune function .
Table 2: Health Outcomes Associated with PFDoA Exposure
Health Outcome | Evidence of Association |
---|---|
Liver Toxicity | Strong |
Immunotoxicity | Moderate |
Reproductive Toxicity | Moderate |
Developmental Toxicity | Moderate |
Case Studies
- Chronic Exposure Study : A long-term study assessed the effects of chronic PFDoA exposure in rats, revealing significant alterations in glucose metabolism and liver function markers. This study highlighted the potential for PFDoA to induce metabolic disorders similar to those observed with other long-chain PFAS .
- Epidemiological Studies : Epidemiological research has linked PFAS exposure to an increased incidence of kidney and testicular cancers among populations living near contaminated sites. While the evidence for other cancer types remains inconclusive, the association with specific cancers raises public health concerns .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF23O2/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGONMQFMIYUJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F23COOH, C12HF23O2 | |
Record name | Perfluoro-n-dodecanoic acid | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031861 | |
Record name | Perfluorododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8031861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-55-1 | |
Record name | Perfluorododecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorododecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8031861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricosafluorododecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUORODODECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6G1J7NM2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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